

# Stability and Reactivity of 2,2-Dimethylethenylboronic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,2-Dimethylethenylboronic acid

Cat. No.: B080547

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2,2-Dimethylethenylboronic acid** (also known as (2-methylprop-1-en-1-yl)boronic acid) is an organoboron compound with the chemical formula  $C_4H_9BO_2$ .<sup>[1][2][3]</sup> As a member of the vinylboronic acid class, it serves as a valuable reagent in modern organic synthesis, primarily recognized for its role in palladium-catalyzed cross-coupling reactions.<sup>[4]</sup> Its structural features, particularly the vinyl group, allow for the strategic introduction of the 2,2-dimethylethenyl moiety into complex molecular architectures, which is of significant interest in the fields of medicinal chemistry and materials science.<sup>[4]</sup>

This technical guide provides a comprehensive overview of the stability and reactivity of **2,2-dimethylethenylboronic acid**, with a focus on its handling, storage, and key chemical transformations. The information presented herein is intended to assist researchers in the effective utilization of this versatile synthetic building block.

## Physicochemical Properties

A summary of the key physicochemical properties of **2,2-dimethylethenylboronic acid** is presented in the table below.

| Property          | Value                                                           | Reference                                                   |
|-------------------|-----------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 14559-88-7                                                      | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>4</sub> H <sub>9</sub> BO <sub>2</sub>                   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 99.92 g/mol                                                     | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| IUPAC Name        | (2-methylprop-1-en-1-yl)boronic acid                            | <a href="#">[1]</a>                                         |
| Appearance        | White to off-white solid                                        |                                                             |
| Melting Point     | 105-110 °C                                                      |                                                             |
| Boiling Point     | Not available                                                   |                                                             |
| Solubility        | Soluble in many organic solvents (e.g., THF, dioxane, ethanol). |                                                             |

## Stability and Storage

The stability of boronic acids is a critical consideration for their successful application in synthesis. Vinylboronic acids, in particular, are known to be susceptible to decomposition under certain conditions. The primary degradation pathways include protodeboronation and oxidation. [\[5\]](#)[\[6\]](#)

**Protodeboronation:** This is a common decomposition pathway for organoboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. Studies on a range of vinylboronic acids have shown that they generally undergo very slow protodeboronation, particularly when compared to certain heteroaromatic boronic acids.[\[1\]](#)[\[7\]](#)[\[8\]](#) The rate of protodeboronation is pH-dependent.[\[7\]](#)

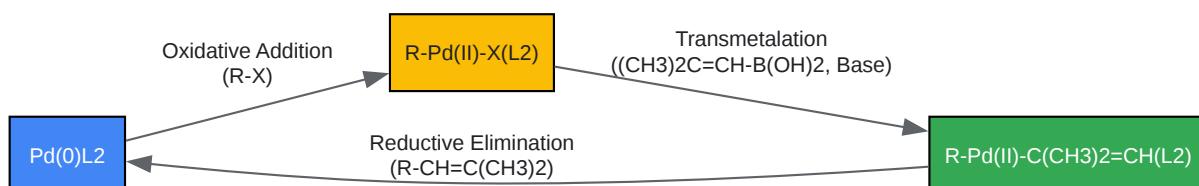
**Oxidation:** The boron center is susceptible to oxidation, which can lead to the formation of boric acid and the corresponding alkene. This process can be accelerated by the presence of oxidizing agents and exposure to air.[\[6\]](#)

**Recommended Storage:** To mitigate degradation, **2,2-dimethylethenylboronic acid** should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[\[9\]](#)[\[10\]](#)

It is advisable to store the compound at temperatures of -20°C for long-term storage.[9][11] Containers should be tightly sealed to prevent moisture and air ingress.

**Use of Stabilized Forms:** Due to the inherent instability of many boronic acids, more stable derivatives are often employed in synthesis. For **2,2-dimethylethenylboronic acid**, the pinacol ester is a commonly used, more stable alternative.[12] Another strategy to enhance stability is the formation of N-methyliminodiacetic acid (MIDA) boronates, which are air-stable, crystalline solids that can slowly release the active boronic acid under specific reaction conditions.[5][13][14][15] This approach minimizes the concentration of the free boronic acid in the reaction mixture, thereby reducing the rate of decomposition.[15]

## Reactivity and Synthetic Applications


The primary synthetic utility of **2,2-dimethylethenylboronic acid** lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

### Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. In this reaction, **2,2-dimethylethenylboronic acid** serves as the organoboron partner, coupling with a variety of organic halides or triflates in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[4]

General Reaction Scheme:

The mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

#### Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general procedure and should be optimized for specific substrates.

- Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the aryl or vinyl halide (1.0 equiv), **2,2-dimethylethenylboronic acid** (1.2-1.5 equiv), palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Na}_2\text{CO}_3$ ,  $\text{CsF}$ , 2-3 equiv).
- Solvent Addition: Add a suitable solvent system (e.g., toluene/ethanol/water, dioxane/water). The solvent should be degassed prior to use.
- Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) and maintain a positive pressure throughout the reaction.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
- Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

## Safety and Handling

**2,2-Dimethylethenylboronic acid** is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[\[1\]](#)

#### Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles.
- Skin Protection: Wear protective gloves and a lab coat.
- Respiratory Protection: Use in a well-ventilated area or under a fume hood.

**Handling:**

- Avoid contact with skin, eyes, and clothing.
- Avoid inhalation of dust.
- Wash hands thoroughly after handling.

**In case of exposure:**

- Eyes: Immediately flush with plenty of water for at least 15 minutes.
- Skin: Wash off with soap and plenty of water.
- Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.
- Inhalation: Move to fresh air.

Seek medical attention if any symptoms persist.

## Conclusion

**2,2-Dimethylethenylboronic acid** is a valuable and versatile reagent in organic synthesis, particularly for the construction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. While its stability requires careful handling and storage, its reactivity profile makes it an important tool for the synthesis of a wide range of organic molecules. The use of stabilized forms, such as the corresponding pinacol or MIDA esters, can circumvent issues related to its inherent instability. A thorough understanding of its properties, as outlined in this guide, will enable researchers to effectively and safely utilize this compound in their synthetic endeavors.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. semanticscholar.org [semanticscholar.org]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. 2,2-Dimethylethlenylboronic Acid [myskinrecipes.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. VINYLBORONIC ACID | CAS#:4363-34-2 | Chemsoc [chemsrc.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Vinylboronic acid pinacol ester Yes phenothiazine stabilizer, 95 75927-49-0 [sigmaaldrich.com]
- 12. 2,2-Dimethylethlenylboronic acid pinacol ester | 126689-00-7 [chemicalbook.com]
- 13. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- To cite this document: BenchChem. [Stability and Reactivity of 2,2-Dimethylethlenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080547#stability-and-reactivity-of-2-2-dimethylethlenylboronic-acid>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)